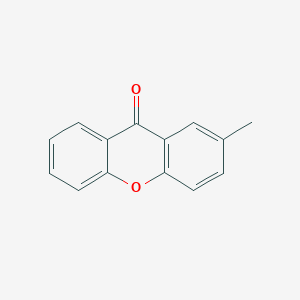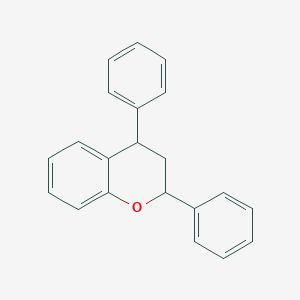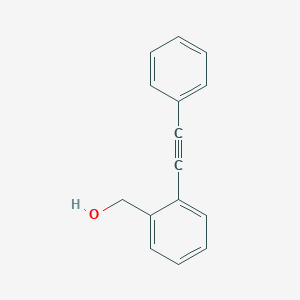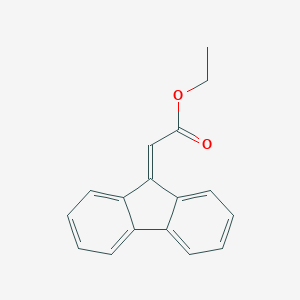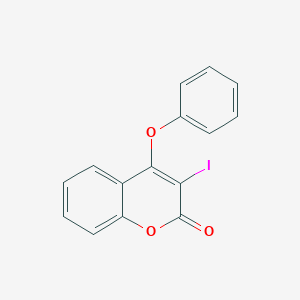
2H-1-Benzopyran-2-one, 3-iodo-4-phenoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-1-Benzopyran-2-one, 3-iodo-4-phenoxy- is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2H-1-Benzopyran-2-one, 3-iodo-4-phenoxy- involves the inhibition of various enzymes and signaling pathways that are involved in inflammation and oxidative stress. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are enzymes involved in inflammation. It also inhibits the activation of nuclear factor kappa B (NF-κB), a signaling pathway involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that 2H-1-Benzopyran-2-one, 3-iodo-4-phenoxy- has various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in cells and tissues. It also reduces the levels of reactive oxygen species (ROS) and lipid peroxidation, which are markers of oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2H-1-Benzopyran-2-one, 3-iodo-4-phenoxy- in lab experiments is its ability to inhibit the activity of COX-2 and iNOS, which are enzymes involved in inflammation. This makes it a potential candidate for the development of anti-inflammatory drugs. One limitation of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 2H-1-Benzopyran-2-one, 3-iodo-4-phenoxy-. One direction is to further investigate its potential applications in the treatment of various diseases, including cancer, cardiovascular diseases, and neurodegenerative diseases. Another direction is to study its mechanism of action in more detail, including its effects on other signaling pathways involved in inflammation and oxidative stress. Additionally, more studies are needed to determine the optimal dosage and administration of this compound for therapeutic use.
Synthesemethoden
The synthesis of 2H-1-Benzopyran-2-one, 3-iodo-4-phenoxy- involves the reaction of 3-iodo-4-phenoxybenzaldehyde with 4-hydroxycoumarin in the presence of a base. This reaction results in the formation of the desired compound.
Wissenschaftliche Forschungsanwendungen
2H-1-Benzopyran-2-one, 3-iodo-4-phenoxy- has been studied for its potential applications in various scientific research fields. It has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases, including cancer, cardiovascular diseases, and neurodegenerative diseases.
Eigenschaften
CAS-Nummer |
68903-74-2 |
|---|---|
Produktname |
2H-1-Benzopyran-2-one, 3-iodo-4-phenoxy- |
Molekularformel |
C15H9IO3 |
Molekulargewicht |
364.13 g/mol |
IUPAC-Name |
3-iodo-4-phenoxychromen-2-one |
InChI |
InChI=1S/C15H9IO3/c16-13-14(18-10-6-2-1-3-7-10)11-8-4-5-9-12(11)19-15(13)17/h1-9H |
InChI-Schlüssel |
CBRHBRGPGPQQCL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC2=C(C(=O)OC3=CC=CC=C32)I |
Kanonische SMILES |
C1=CC=C(C=C1)OC2=C(C(=O)OC3=CC=CC=C32)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,9-Diphenyl-3a,4,9,9a-tetrahydro-4,9-epoxynaphtho[2,3-c]furan-1,3-dione](/img/structure/B189189.png)
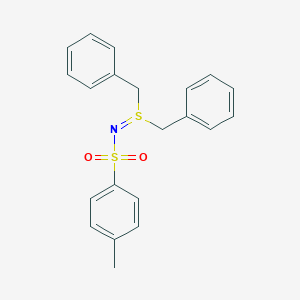
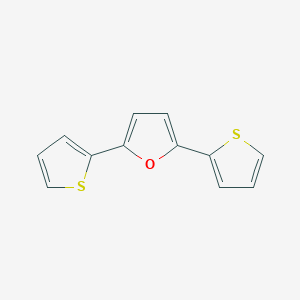
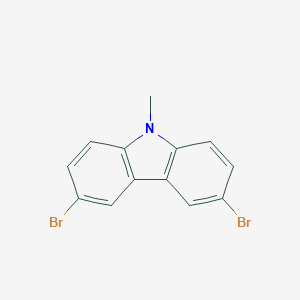
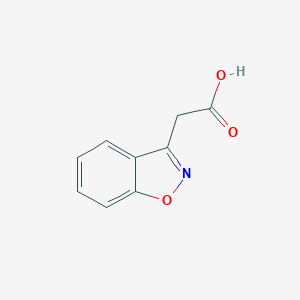
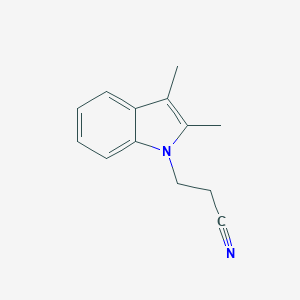
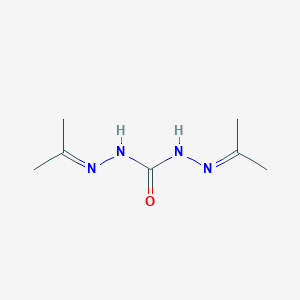
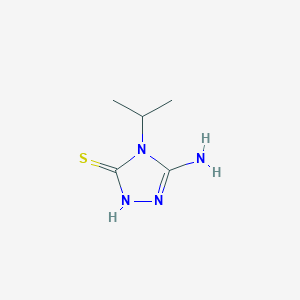
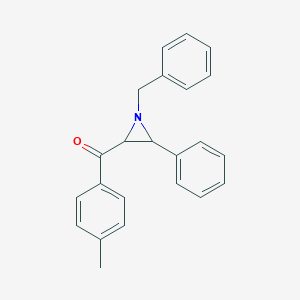
![7-Chloro-1-(2-methyl-4-nitrobenzoyl)-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B189208.png)
